2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde
Description
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is a pyrrole-derived carbaldehyde compound featuring a morpholine-substituted propyl chain at the 1-position and methyl groups at the 2- and 5-positions. This structure combines a pyrrole core—a five-membered aromatic heterocycle—with a morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-10-14(11-17)13(2)16(12)5-3-4-15-6-8-18-9-7-15/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROXHIDJODXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCN2CCOCC2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure consists of a pyrrole ring with a dimethyl substitution and a morpholine moiety, suggesting various therapeutic applications. This article examines its biological activity, synthesis methods, and potential applications based on diverse research findings.
The molecular formula of 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is , with a molecular weight of approximately 250.33 g/mol. The compound exhibits the following physical properties:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 479.2 ± 45.0 °C at 760 mmHg |
| Flash Point | 243.6 ± 28.7 °C |
| LogP | 2.56 |
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with aldehydes and morpholine under controlled conditions to prevent side reactions. Catalysts or solvents may be employed to enhance yields and selectivity.
The biological activity of 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde is believed to stem from its interactions with various biological targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting biological pathways such as cell signaling and metabolism .
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives can exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The compound's potential as an antibacterial agent is supported by its structural analogs that have shown promising results in vitro.
Case Studies
Several studies have explored the biological implications of pyrrole derivatives:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives, revealing that compounds with similar structures to 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde exhibited significant potency against resistant bacterial strains .
- Antimalarial Activity : Research on related compounds has highlighted their effectiveness against Plasmodium falciparum, suggesting that modifications in the pyrrole structure could enhance antimalarial properties .
- Enzyme Inhibition : Investigations into enzyme mechanisms have indicated that pyrrole derivatives can act as probes for studying biological pathways, potentially leading to new therapeutic strategies for diseases involving enzyme dysregulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde and related compounds:
Key Findings:
Core Structure Influence :
- Pyrrole-based compounds (e.g., the target compound and its trifluoromethyl analog) exhibit greater aromatic stability compared to pyrazole derivatives . However, pyrazoles with dihydro groups (e.g., 4,5-dihydro-1H-pyrazole) show enhanced conformational flexibility, which may improve binding to biological targets .
Carbaldehyde vs. Acetyl Groups: Carbaldehydes (as in the target compound) are more reactive toward nucleophiles, enabling easier derivatization, while acetylated analogs (e.g., compound 3 in ) offer improved metabolic stability .
Biological Activity :
- While the target compound lacks direct activity data, structurally related 1,3,4-thiadiazoles exhibit broad-spectrum antimicrobial properties, suggesting that pyrrole-carbaldehydes with similar substituents could be optimized for analogous applications .
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Pyrrole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
